4-(环己氧基)哌啶

描述

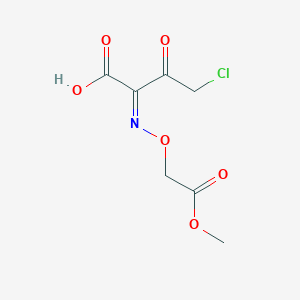

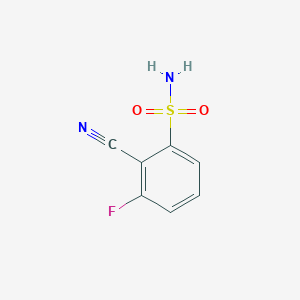

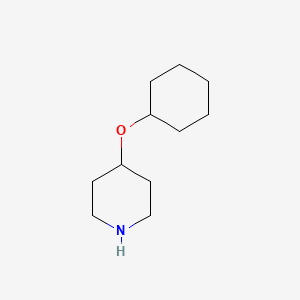

4-(Cyclohexyloxy)piperidine is a synthetic compound with the molecular formula C11H21NO . It exhibits interesting biological properties, making it attractive for use in scientific experiments.

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another study reported the synthesis of double Schiff-base substituted 4-piperidone/cyclohexanone derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring adopts a stable chair conformation, similar to cyclohexane .Chemical Reactions Analysis

Piperidines are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . They are also used in multicomponent reactions .Physical And Chemical Properties Analysis

Piperidine is a flammable liquid with a boiling point of 379.2 ± 0.5 K . It may be corrosive to metals and is harmful if swallowed .科学研究应用

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are being utilized in different therapeutic applications .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They can be designed to target specific cancer cells, potentially reducing side effects compared to traditional chemotherapy.

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They could be used in the treatment of various viral infections.

Antimicrobial and Antifungal Applications

Piperidine derivatives can be used as antimicrobial and antifungal agents . This could be beneficial in the treatment of various bacterial and fungal infections.

Antihypertensive Applications

Piperidine derivatives can be used in the treatment of hypertension . They could potentially help regulate blood pressure in patients with high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have potential applications as analgesics and anti-inflammatory agents . They could be used to relieve pain and reduce inflammation.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized in different ways as anti-Alzheimer and antipsychotic agents . They could potentially help in the treatment of Alzheimer’s disease and various psychiatric disorders.

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

4-(Cyclohexyloxy)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to interact with various targets, including odorant receptors (ORs) and ionotropic receptors (IR) in insects . These receptors are part of the olfactory system, which insects use to recognize host cues .

Mode of Action

It is presumed that these compounds interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the normal functioning of the insect, making piperidine derivatives effective as insect repellents .

Biochemical Pathways

Piperidine derivatives, including 4-(Cyclohexyloxy)piperidine, are thought to affect several biochemical pathways. In biosynthesis, D1-piperideine, a piperidine derivative, plays a key role as a common intermediate, giving rise to a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate as the precursor to cyclize into D1-piperideine .

Pharmacokinetics

The pharmacokinetics of 4-(Cyclohexyloxy)piperidine and other piperidine derivatives have been studied. For example, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and its cis-isomer (c-AUCB), two piperidine-containing inhibitors, showed higher plasma concentrations and more drug-like properties than other piperidine derivatives . The oral bioavailability of t-AUCB was found to be 68 ± 22% .

Result of Action

Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .

属性

IUPAC Name |

4-cyclohexyloxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHAODJZMXSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexyloxy)piperidine | |

CAS RN |

303975-02-2 | |

| Record name | 4-(cyclohexyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3024874.png)

![7-Chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B3024888.png)